molecular formula C11H6Br4N2O B11954055 Bis(3,5-dibromo-4-pyridinyl)methanol CAS No. 853313-15-2

Bis(3,5-dibromo-4-pyridinyl)methanol

Cat. No.: B11954055
CAS No.: 853313-15-2
M. Wt: 501.79 g/mol
InChI Key: GAELNYIRQULGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-dibromo-4-pyridinyl)methanol is a chemical compound with the molecular formula C11H6Br4N2O and a molecular weight of 501.799 g/mol . This compound is characterized by the presence of two bromine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

One common method includes the reaction of 3,5-dibromo-4-pyridinecarboxaldehyde with a reducing agent to form the desired methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bis(3,5-dibromo-4-pyridinyl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(3,5-dibromo-4-pyridinyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s brominated pyridine structure makes it a useful probe in studying biological systems and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,5-dibromo-4-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Bis(3,5-dibromo-4-pyridinyl)methanol can be compared to other brominated pyridine derivatives, such as:

    3,5-Dibromo-4-pyridinecarboxaldehyde: Similar in structure but lacks the methanol group.

    3,5-Dibromo-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.

    3,5-Dibromo-4-pyridineamine: Features an amine group in place of the methanol group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

853313-15-2

Molecular Formula

C11H6Br4N2O

Molecular Weight

501.79 g/mol

IUPAC Name

bis(3,5-dibromopyridin-4-yl)methanol

InChI

InChI=1S/C11H6Br4N2O/c12-5-1-16-2-6(13)9(5)11(18)10-7(14)3-17-4-8(10)15/h1-4,11,18H

InChI Key

GAELNYIRQULGGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(C2=C(C=NC=C2Br)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.